Comprehensive Structural and Chemical Characterization of CAS 954264-14-3: A Technical Guide for Drug Development
Comprehensive Structural and Chemical Characterization of CAS 954264-14-3: A Technical Guide for Drug Development
Executive Summary
CAS 954264-14-3, chemically identified as 6-(2,5-dimethylphenoxy)nicotinic acid , is a highly functionalized organic building block with significant utility in modern medicinal chemistry. By combining a rigid, electron-deficient nicotinic acid core with an electron-rich, sterically hindered 2,5-dimethylphenoxy moiety, this compound serves as a versatile intermediate for the synthesis of complex therapeutics. This whitepaper provides an in-depth analysis of its structural properties, analytical characterization, and synthetic pathways, designed specifically for researchers and drug development professionals.
Molecular Architecture and Conformational Dynamics
The molecular architecture of CAS 954264-14-3 is defined by a diaryl ether linkage bridging two distinct aromatic systems.
-
The Nicotinic Acid Core: The pyridine-3-carboxylic acid moiety is highly electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via resonance.
-
The Diaryl Ether Hinge: The ether oxygen acts as a flexible hinge, yet its conformational freedom is strictly limited by the ortho-methyl group on the phenoxy ring.
-
Steric Effects: The 2,5-dimethyl substitution creates significant steric hindrance, forcing the two aromatic systems out of coplanarity. This non-planar conformation is a critical feature often exploited in rational drug design to improve target binding specificity and metabolic stability.
Electronic and steric relationships within the CAS 954264-14-3 molecular framework.
Quantitative Physicochemical Data
To facilitate downstream formulation and analytical workflows, the core physicochemical properties of the compound are summarized below.
Table 1: Physicochemical and Analytical Properties of CAS 954264-14-3
| Property | Value | Analytical Method / Source |
| Molecular Formula | C14H13NO3 | High-Resolution Mass Spectrometry |
| Molecular Weight | 243.26 g/mol | Calculated |
| Monoisotopic Mass | 243.0895 Da | ESI-TOF MS |
| Predicted pKa (COOH) | ~4.5 | In silico titration |
| LogP (Predicted) | 3.4 | Octanol-Water Partitioning |
| UV Absorption Max (λmax) | 254 nm, 280 nm | Photodiode Array (PDA) |
Analytical Characterization Protocols
Robust analytical methods are required to verify the purity and structural integrity of CAS 954264-14-3. The following protocols are designed as self-validating systems.
Chromatographic Method Development (HPLC-UV)
When analyzing carboxylic acids, the mobile phase pH is a critical determinant of retention and peak shape. The pKa of the nicotinic acid carboxyl group is approximately 4.5.
Causality for Method Design: If the mobile phase pH is near 4.5, the analyte will exist in a dynamic equilibrium between its neutral and ionized states, leading to severe peak tailing and irreproducible retention times. To ensure the molecule remains fully protonated and interacts predictably with the hydrophobic C18 stationary phase, the mobile phase pH must be maintained at least two units below the pKa. The addition of 0.1% Trifluoroacetic Acid (TFA) drops the pH to ~2.0, suppressing ionization and yielding sharp, symmetrical peaks 1[1].
Step-by-Step Self-Validating HPLC Protocol:
-
System Preparation: Purge the HPLC system with Mobile Phase A (0.1% TFA in H2O) and Mobile Phase B (0.1% TFA in Acetonitrile).
-
Column Equilibration: Install a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) and equilibrate at 5% B for 20 column volumes until the baseline is stable.
-
System Suitability Test (SST): Inject a standard resolution mix of 6-chloronicotinic acid and 2,5-dimethylphenol. Validation Check: The system is only validated for sample analysis if the resolution (Rs) between the two peaks is > 2.0 and the tailing factor for both is < 1.5.
-
Sample Preparation: Dissolve 1.0 mg of CAS 954264-14-3 in 1.0 mL of the initial mobile phase (5% B). Filter through a 0.22 µm PTFE syringe filter.
-
Data Acquisition: Inject 10 µL of the sample. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min, monitoring at 254 nm.
-
Blank Run: Inject 10 µL of the diluent immediately after the sample. Validation Check: Ensure no carryover peaks are present at the retention time of the main analyte.
Spectroscopic Elucidation (NMR)
For 1H NMR characterization, DMSO-d6 is the mandatory solvent.
Causality for Solvent Choice: The carboxylic acid moiety forms strong intermolecular hydrogen-bonded dimers in non-polar solvents (like CDCl3), which severely broadens the exchangeable proton signal and reduces overall solubility. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers and providing complete dissolution alongside a sharp, distinct singlet for the COOH proton at ~13.2 ppm.
Synthetic Methodology and Mechanistic Pathways
The synthesis of 6-(2,5-dimethylphenoxy)nicotinic acid is classically achieved via Nucleophilic Aromatic Substitution (SNAr).
Causality for Reaction Conditions: Unlike standard unactivated benzenes, the pyridine ring of 6-chloronicotinic acid is highly electron-deficient. The electronegative nitrogen atom withdraws electron density via resonance, specifically activating the ortho and para positions (C2 and C6). This allows the C6 carbon to readily accept nucleophilic attack from the 2,5-dimethylphenoxide ion without the need for transition-metal catalysts (such as the Palladium or Copper catalysts typically required in Buchwald-Hartwig or Ullmann couplings) 2[2].
Step-by-step SNAr mechanism for synthesizing 6-(2,5-dimethylphenoxy)nicotinic acid.
Step-by-Step Self-Validating Synthesis Protocol:
-
Reaction Setup: In an oven-dried round-bottom flask, combine 6-chloronicotinic acid (1.0 eq) and 2,5-dimethylphenol (1.1 eq).
-
Solvent & Base Addition: Suspend the reagents in anhydrous DMF (0.5 M). Add finely powdered anhydrous K2CO3 (2.5 eq). Causality: An excess of base is strictly required to deprotonate both the carboxylic acid and the phenol, generating the highly nucleophilic phenoxide species.
-
Heating & Monitoring: Heat the mixture to 100 °C under a nitrogen atmosphere. Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). Validation Check: The reaction is deemed complete only when the limiting reagent (6-chloronicotinic acid) is no longer visible under UV light (254 nm).
-
Quenching & Workup: Cool to room temperature and pour the mixture into ice water. Acidify with 1M HCl to pH ~3. Causality: Acidification ensures the product precipitates as the neutral carboxylic acid rather than remaining dissolved in the aqueous layer as a potassium carboxylate salt.
-
Isolation: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to yield the pure product.
Applications in Medicinal Chemistry
Nicotinic acid derivatives are foundational to numerous therapeutic areas, historically serving as the core for dyslipidemia treatments and modern targeted therapies 3[3]. The specific incorporation of a diaryl ether motif—as seen in CAS 954264-14-3—enhances lipid solubility and membrane permeability. Recent pharmacological evaluations have highlighted the potential of highly substituted nicotinic acids as potent anti-inflammatory agents, offering enhanced gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) [[4]](4].
References
-
[1] Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? - Chromatography Online. 1
-
[2] Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Royal Society of Chemistry. 2
-
[3] One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters - ACS Publications. 3
-
[4] Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed / NIH. 4
